2-1-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)aminocarbonyl-2-oxopropylazobenzoic acid
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Overview
Description
2-1-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)aminocarbonyl-2-oxopropylazobenzoic acid is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are used in various pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-1-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)aminocarbonyl-2-oxopropylazobenzoic acid typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which is synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time during the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-1-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)aminocarbonyl-2-oxopropylazobenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the azo group, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield amine derivatives .
Scientific Research Applications
2-1-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)aminocarbonyl-2-oxopropylazobenzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.
Industry: Used in the development of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of 2-1-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)aminocarbonyl-2-oxopropylazobenzoic acid involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The azo group can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-oxo-1-benzimidazolinebutyric acid: Another benzimidazole derivative with similar biological activities.
Propanedinitrile, 2-[2-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)hydrazinylidene]: A compound with a similar benzimidazole core but different functional groups.
Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[2-(trifluoromethyl)phenyl]azo: Another azo compound with a benzimidazole core.
Uniqueness
2-1-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)aminocarbonyl-2-oxopropylazobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21N5O5 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[[1,3-dioxo-1-[(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C18H21N5O5/c1-9(24)15(23-22-12-5-3-2-4-11(12)17(26)27)16(25)19-10-6-7-13-14(8-10)21-18(28)20-13/h2-5,10,13-15H,6-8H2,1H3,(H,19,25)(H,26,27)(H2,20,21,28) |
InChI Key |
YBYCNFAVUPWLJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1CCC2C(C1)NC(=O)N2)N=NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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